molecular formula C21H20IN3O B4663543 2-(4-IODOANILINO)-N'-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE

2-(4-IODOANILINO)-N'-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE

Cat. No.: B4663543
M. Wt: 457.3 g/mol
InChI Key: SEVCWJANJYHQSP-OEAKJJBVSA-N
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Description

2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound characterized by the presence of an iodoaniline group and a naphthylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Iodoaniline Intermediate: The initial step involves the iodination of aniline to form 4-iodoaniline. This can be achieved using iodine and an oxidizing agent such as sodium nitrite under acidic conditions.

    Condensation Reaction: The 4-iodoaniline is then reacted with butanohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate.

    Formation of the Final Compound: The hydrazone intermediate undergoes a condensation reaction with 2-naphthaldehyde under basic conditions to yield the final product, 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.

    Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodoaniline and naphthylmethylidene groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
  • 2-(4-CHLOROANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
  • 2-(4-FLUOROANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE

Uniqueness

The uniqueness of 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE lies in the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique biological activities compared to its bromo, chloro, and fluoro analogs.

Properties

IUPAC Name

2-(4-iodoanilino)-N-[(E)-naphthalen-2-ylmethylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O/c1-2-20(24-19-11-9-18(22)10-12-19)21(26)25-23-14-15-7-8-16-5-3-4-6-17(16)13-15/h3-14,20,24H,2H2,1H3,(H,25,26)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCWJANJYHQSP-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-IODOANILINO)-N'-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
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2-(4-IODOANILINO)-N'-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE

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